molecular formula C21H27N3O2 B15299153 N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B15299153
M. Wt: 353.5 g/mol
InChI Key: ZCLIAHBPWQVAFW-UHFFFAOYSA-N
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Description

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[211]hexane-1-carboxamide is a complex organic compound that features a unique structure combining an indole moiety, a piperidine ring, and an oxabicyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed via the hydrogenation of pyridine or through the reductive amination of 1,5-diketones.

    Oxabicyclohexane Carboxamide Formation: The oxabicyclohexane structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by functional group transformations to introduce the carboxamide group.

    Coupling Reactions: The final step involves coupling the indole moiety with the piperidine ring and the oxabicyclohexane carboxamide group using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Indoxyl derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels.

    Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide: can be compared with other indole-containing compounds, piperidine derivatives, and oxabicyclohexane carboxamides.

Uniqueness

    Structural Uniqueness: The combination of an indole moiety, a piperidine ring, and an oxabicyclohexane carboxamide group is unique and may confer distinct chemical and biological properties.

    Functional Uniqueness:

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]-2-oxabicyclo[2.1.1]hexane-1-carboxamide

InChI

InChI=1S/C21H27N3O2/c25-20(21-11-15(12-21)14-26-21)23-17-6-9-24(10-7-17)8-5-16-13-22-19-4-2-1-3-18(16)19/h1-4,13,15,17,22H,5-12,14H2,(H,23,25)

InChI Key

ZCLIAHBPWQVAFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C23CC(C2)CO3)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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